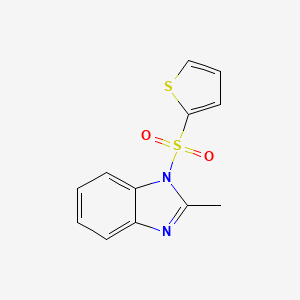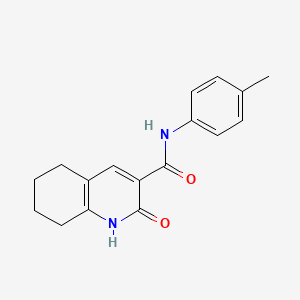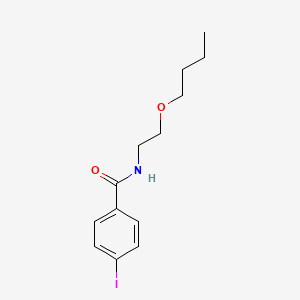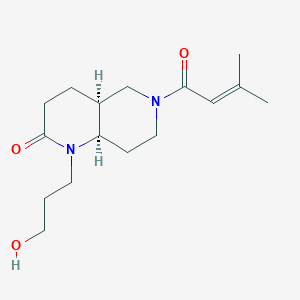![molecular formula C13H12F3N3O B5265258 2-[2-(trifluoromethyl)morpholin-4-yl]quinoxaline](/img/structure/B5265258.png)
2-[2-(trifluoromethyl)morpholin-4-yl]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(trifluoromethyl)morpholin-4-yl]quinoxaline, also known as TFMQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-[2-(trifluoromethyl)morpholin-4-yl]quinoxaline involves the inhibition of several enzymes, which are involved in various cellular processes. Protein kinase C is an enzyme that plays a crucial role in cell proliferation, differentiation, and apoptosis. Tyrosine kinase is involved in the regulation of cell growth and differentiation. Phosphodiesterase is an enzyme that catalyzes the breakdown of cyclic nucleotides, which are involved in various cellular processes such as cell signaling and neurotransmission. By inhibiting these enzymes, this compound can modulate various cellular processes and exhibit its biological activities.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. This compound has also been reported to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta. Additionally, this compound has been reported to possess antimicrobial activity against several bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-[2-(trifluoromethyl)morpholin-4-yl]quinoxaline is its potent inhibitory activity against several enzymes, which makes it a valuable tool for studying various cellular processes. This compound is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before using it in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-[2-(trifluoromethyl)morpholin-4-yl]quinoxaline. One of the potential applications of this compound is in the development of novel anticancer drugs. This compound has been found to exhibit potent inhibitory activity against several cancer cell lines, which makes it a promising lead compound for drug development. Additionally, this compound can be used as a tool for studying various cellular processes such as cell proliferation, differentiation, and apoptosis. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Its potent inhibitory activity against several enzymes, antitumor, anti-inflammatory, and antimicrobial activities make it a valuable tool for studying various cellular processes. However, its potential toxicity needs to be carefully evaluated before using it in lab experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.
Synthesemethoden
The synthesis of 2-[2-(trifluoromethyl)morpholin-4-yl]quinoxaline involves the reaction between 2,3-dichloroquinoxaline and N-trifluoromethylmorpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide. The final product is obtained by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[2-(trifluoromethyl)morpholin-4-yl]quinoxaline has been extensively studied for its potential applications in various research fields. It has been found to exhibit potent inhibitory activity against several enzymes such as protein kinase C, tyrosine kinase, and phosphodiesterase. This compound has also been reported to possess antitumor, anti-inflammatory, and antimicrobial activities.
Eigenschaften
IUPAC Name |
4-quinoxalin-2-yl-2-(trifluoromethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c14-13(15,16)11-8-19(5-6-20-11)12-7-17-9-3-1-2-4-10(9)18-12/h1-4,7,11H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPQLVBFFQYSQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC3=CC=CC=C3N=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-(3-vinylbenzyl)pyrrolidin-3-yl]methyl}cyclopropanesulfonamide](/img/structure/B5265190.png)
![5-imino-6-(1H-indol-3-ylmethylene)-2-(2-thienyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5265196.png)
![{2-[2-(benzyloxy)phenoxy]ethyl}ethylamine hydrochloride](/img/structure/B5265210.png)
![ethyl 4-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylmethyl)-1H-pyrazole-3-carboxylate](/img/structure/B5265218.png)

![7-[(5-propyl-4-isoxazolyl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5265235.png)
![6-{[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5265243.png)

![N-(3-fluorophenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5265253.png)
![N-(2,4-dimethylphenyl)-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5265264.png)
![2-(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}pyrrolidin-2-yl)pyridine](/img/structure/B5265268.png)

![5-fluoro-2-{1-[2-(4-morpholinyl)-2-oxoethyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5265282.png)
